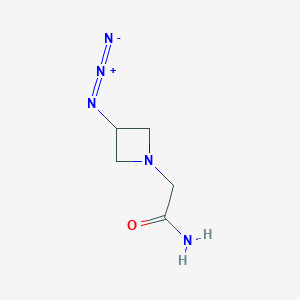
2-(3-Azidoazetidin-1-yl)acetamide
Übersicht
Beschreibung
2-(3-Azidoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. It is available for purchase from various chemical suppliers for research use .
Molecular Structure Analysis
The molecular structure of 2-(3-Azidoazetidin-1-yl)acetamide consists of an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom and three carbon atoms, attached to an azido group and an acetamide group .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds related to azetidine and acetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, azetidinone derivatives demonstrated potent activity against various bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans. These compounds highlight the potential of azetidine-based molecules in addressing infectious diseases (Shiv Kumar et al., 2013).
Anticonvulsant Activities
Azetidine-containing compounds have also been explored for their anticonvulsant properties. A series of acetamide derivatives was synthesized and showed protection against maximal electroshock seizure (MES) tests in mice, indicating their potential as anticonvulsant agents (A. P. Nikalje et al., 2011).
Anticancer Potential
The research extends to the evaluation of azetidine and acetamide derivatives for anticancer activity. For example, some synthesized compounds displayed promising anticancer activities against lung adenocarcinoma cells, showcasing the therapeutic potential of these molecules in cancer treatment (A. Evren et al., 2019).
Analgesic and Anti-inflammatory Activities
Additionally, quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. These compounds offered significant relief in animal models, suggesting their utility in pain management and inflammation reduction without causing notable ulcerogenic effects (V. Alagarsamy et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Aziridines and azetidines, which are structurally related to this compound, have been reported to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the three-membered ring structure, leading to the formation of polyamines with various structures .
Biochemical Pathways
The polymerization of aziridine and azetidine monomers, which are structurally similar to this compound, is known to produce polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis.
Result of Action
The resulting polymers from the polymerization of aziridine and azetidine monomers have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJORHGCHDPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidoazetidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)




![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)


![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)